2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Overview
Description
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is an organic compound that features a tetrahydropyran ring attached to an acetonitrile group This compound is of interest due to its unique structure, which combines the stability of the tetrahydropyran ring with the reactivity of the acetonitrile group
Scientific Research Applications
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Compounds with similar structures have been reported to have various biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile . For instance, its stability might be affected by exposure to light or high temperatures .
Biochemical Analysis
Biochemical Properties
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form stable complexes with certain enzymes, which can influence the enzyme’s activity. For example, it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are typically characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For instance, it may activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound may result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, influencing metabolic flux and the levels of specific metabolites. These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific tissues or organelles may determine its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may be localized to the mitochondria, where it can impact mitochondrial function and energy metabolism. The localization of the compound can also affect its stability and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile typically involves the reaction of tetrahydropyran with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by the addition of tetrahydropyran. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
2-(Tetrahydro-2H-pyran-4-yl)acetonitrile: A structural isomer with the nitrile group attached at a different position on the tetrahydropyran ring.
Uniqueness
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is unique due to its specific combination of the tetrahydropyran ring and the acetonitrile group. This structure provides a balance of stability and reactivity, making it useful in a wide range of chemical and industrial applications .
Properties
IUPAC Name |
2-(oxan-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRDQWDXPNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539112 | |
Record name | (Oxan-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75394-84-2 | |
Record name | (Oxan-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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